(S)-3-((Tert-butoxycarbonyl)amino)-4-methoxybutanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection later in the synthetic sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of ionic liquids as solvents has been explored to improve the selectivity and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the methoxy group.
Reduction: Formation of an alcohol from the carboxylic acid group.
Substitution: Formation of the free amino acid after Boc deprotection.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid provides unique reactivity and properties compared to its analogs. This can influence its behavior in chemical reactions and its suitability for specific applications .
Properties
Molecular Formula |
C10H19NO5 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
YZMMETUEZIENTO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COC |
Origin of Product |
United States |
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